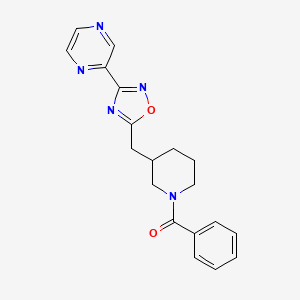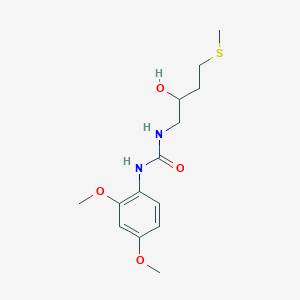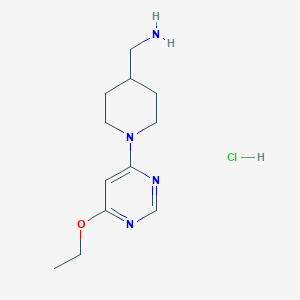
Ácido 2-(1-(terc-butoxicarbonil)-3-metoxipirrolidin-3-il)-2,2-difluoroacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a difluoroacetic acid moiety
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation . This deprotection process can be carried out at high temperatures using a thermally stable ionic liquid .
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group of amino acids, preventing it from reacting prematurely during the synthesis process . Once the peptide chain is formed, the Boc group can be removed, allowing the amino acid to fully participate in the peptide structure .
Pharmacokinetics
The boc group is known to increase the stability and solubility of amino acids, which could potentially enhance their bioavailability .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides . By protecting the amino group of amino acids, the compound allows for selective and controlled peptide bond formation . The removal of the Boc group then allows the amino acid to fully integrate into the peptide structure .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be carried out at high temperatures using a thermally stable ionic liquid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactionsCommon reagents used in these steps include di-tert-butyl dicarbonate for Boc protection, methanol for methoxylation, and difluoroacetic acid or its derivatives for the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoroacetic acid moiety can be reduced to form difluoroethanol derivatives.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the difluoroacetic acid moiety can yield difluoroethanol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butoxycarbonyl-protected amines: Similar in terms of the Boc protection strategy.
Methoxy-substituted pyrrolidines: Share the methoxy group and pyrrolidine ring structure.
Difluoroacetic acid derivatives: Contain the difluoroacetic acid moiety
Uniqueness
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid is unique due to the combination of these functional groups in a single molecule, providing a versatile intermediate for various synthetic applications and potential biological activities .
Propiedades
IUPAC Name |
2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSCTNFJZUKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)
![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)







